

# Comparative study of the spectroscopic properties of substituted phenyl-pyrazoles

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## Compound of Interest

Compound Name: 3-Methyl-5-phenyl-1H-pyrazole

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## A Comparative Spectroscopic Guide to Substituted Phenyl-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Spectroscopic Properties

Substituted phenyl-pyrazoles are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.<sup>[1][2]</sup> A thorough understanding of their spectroscopic characteristics is paramount for structure elucidation, reaction monitoring, and the rational design of novel pyrazole-based molecules with desired functionalities. This guide provides a comparative analysis of the key spectroscopic properties of substituted phenyl-pyrazoles, supported by experimental data and detailed methodologies.

## Spectroscopic Data Comparison

The following tables summarize key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, UV-Vis, and fluorescence spectroscopy for a series of substituted phenyl-pyrazoles. These values highlight the influence of various substituents on their spectral characteristics and can serve as a reference for researchers.

Table 1: <sup>1</sup>H NMR Chemical Shifts ( $\delta$ , ppm) of Representative Substituted Phenyl-Pyrazoles

Substituent (R)	H-3 (ppm)	H-5 (ppm)	Phenyl-H (ppm)	Other Protons (ppm)
H	8.25 (s)	8.01 (s)	7.30-7.80 (m)	-
4-OCH <sub>3</sub>	8.15 (s)	7.92 (s)	7.70 (d), 7.00 (d)	3.85 (s, 3H, OCH <sub>3</sub> )
4-NO <sub>2</sub>	8.45 (s)	8.20 (s)	8.30 (d), 7.95 (d)	-
4-Cl	8.23 (s)	7.99 (s)	7.75 (d), 7.45 (d)	-
4-CH <sub>3</sub>	8.20 (s)	7.95 (s)	7.65 (d), 7.25 (d)	2.40 (s, 3H, CH <sub>3</sub> )

Note: Data is compiled from various literature sources and may have been recorded in different solvents, leading to minor variations. s = singlet, d = doublet, m = multiplet.[1]

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) of Representative Substituted Phenyl-Pyrazoles

Substituent (R)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	Phenyl-C (ppm)	Other Carbons (ppm)
H	140.5	107.2	129.8	129.0, 126.5, 125.8, 120.1	-
4-OCH <sub>3</sub>	140.2	107.0	129.5	159.8, 127.0, 114.5, 113.8	55.4 (OCH <sub>3</sub> )
4-NO <sub>2</sub>	141.5	108.0	130.5	147.0, 126.5, 124.8, 120.5	-
4-Cl	140.8	107.5	130.0	134.0, 129.5, 127.2, 121.0	-
4-CH <sub>3</sub>	140.4	107.1	129.6	138.0, 129.8, 126.2, 120.0	21.2 (CH <sub>3</sub> )

Note: Chemical shifts are dependent on the solvent and substituents.

Table 3: Key FT-IR Absorption Bands (cm<sup>-1</sup>) for Substituted Phenyl-Pyrazoles

Functional Group	Characteristic Absorption Range (cm <sup>-1</sup> )	Notes
N-H stretch (if unsubstituted at N1)	3100 - 3500	Broad band, often indicating hydrogen bonding.
C-H stretch (aromatic)	3000 - 3100	-
C-H stretch (aliphatic)	2850 - 3000	-
C=N stretch (pyrazole ring)	1580 - 1650	-
C=C stretch (aromatic & pyrazole ring)	1400 - 1600	Multiple bands.
N-O stretch (nitro group)	1500 - 1560 and 1300 - 1360	Asymmetric and symmetric stretching, respectively.

Table 4: UV-Vis Absorption and Fluorescence Emission Data for Substituted Phenyl-Pyrazoles

Compound/ Substituent	$\lambda_{\text{max}}$ (nm)	$\epsilon$ ( $\text{M}^{-1}\text{cm}^{-1}$ )	$\lambda_{\text{em}}$ (nm)	Quantum Yield ( $\Phi_F$ )	Notes
1-Phenylpyrazole	252	15,800	-	-	Red shift due to extended conjugation compared to pyrazole.[2]
4-Nitropyrazole	285	8,000	-	-	Presence of a chromophore.[2]
1-phenyl-3-(4-methoxyphenyl)-5-(4-fluorophenyl)-2-pyrazoline	~360	-	~450	-	The position of the fluorine atom on the phenyl ring can influence peak intensities.[3]
Pyrazole derivative with ESIPT property	-	-	Quenched by $\text{Cu}^{2+}$	-	An example of a "turn-off" sensor.[4]
Fused pyrazole	325, 372	-	476	0.38	Addition of fluoride ions causes a red shift in emission to 492 nm and an increase in quantum yield to 0.64.[4]
Pyrazole for $\text{Fe}^{3+}/\text{Fe}^{2+}$ sensing	-	-	465	-	Shows a 30-fold fluorescence

increase for  
 $\text{Fe}^{3+}$ .[\[5\]](#)

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## Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 or 500 MHz NMR spectrometer.[\[1\]](#)

Sample Preparation:

- Weigh 5-10 mg of the substituted phenyl-pyrazole compound.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).[\[1\]](#)
- Add tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).[\[1\]](#)
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- $^1\text{H}$  NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.[\[1\]](#)
- $^{13}\text{C}$  NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is generally required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.[\[1\]](#)

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct and baseline correct the spectrum.
- Reference the chemical shifts to the internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation:

- KBr Pellet (for solid samples): Finely grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[\[1\]](#)[\[2\]](#)
- Thin Film: Cast a thin film of the sample from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Liquid Samples: Place a drop of the liquid between two salt plates.[\[1\]](#)

Data Acquisition: Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .[\[1\]](#)

## UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Objective: To study the electronic transitions within the molecule and its emission properties.

Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

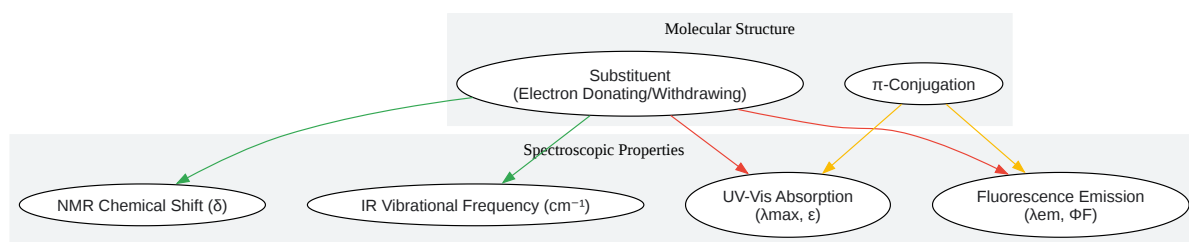
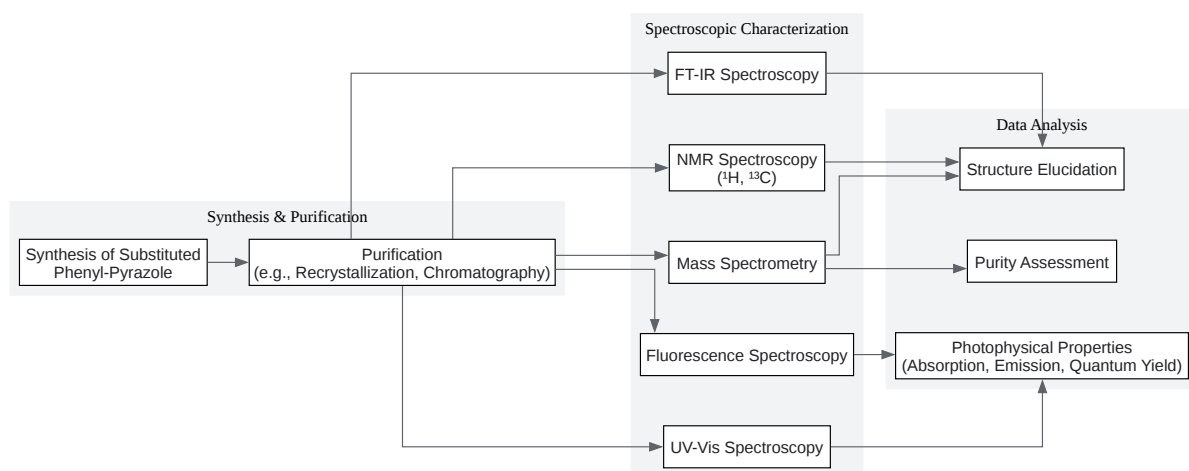
Sample Preparation:

- Prepare a stock solution of the pyrazole compound of a known concentration (e.g.,  $10^{-3}$  M) in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile).
- Prepare a series of dilutions (e.g.,  $10^{-4}$  M,  $10^{-5}$  M) from the stock solution. The solvent for dilutions must be the same as that used for the blank.

Data Acquisition:

- UV-Vis: Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum using the pure solvent as a blank. Then, record the absorption spectrum of each dilution.
- Fluorescence: Excite the sample at its absorption maximum ( $\lambda_{\text{max}}$ ) and record the emission spectrum. The selection of excitation and emission slit widths will depend on the sample's quantum yield and concentration.

## Visualized Workflows and Relationships





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